molecular formula C8H12O B14404197 1-Methoxybicyclo[2.2.1]hept-2-ene CAS No. 89570-92-3

1-Methoxybicyclo[2.2.1]hept-2-ene

Cat. No.: B14404197
CAS No.: 89570-92-3
M. Wt: 124.18 g/mol
InChI Key: FGGFTSULEJVCBE-UHFFFAOYSA-N
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Description

Preparation Methods

1-Methoxybicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common synthetic route involves the anodic oxidation of bicyclo[2.2.1]hept-2-ene in methanolic sodium methoxide. This reaction yields methyl tricyclo[2.2.1.0]heptan-3-yl carbonate, exo-2-methoxybicyclo[2.2.1]heptan-7-yl methyl carbonate, and other related products . Industrial production methods may involve similar electrochemical processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-Methoxybicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can yield different norbornane derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Major products formed from these reactions include epoxides, alcohols, and other functionalized norbornene derivatives .

Scientific Research Applications

1-Methoxybicyclo[2.2.1]hept-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxybicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of epoxides and other oxidized products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

1-Methoxybicyclo[2.2.1]hept-2-ene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

89570-92-3

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-methoxybicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C8H12O/c1-9-8-4-2-7(6-8)3-5-8/h2,4,7H,3,5-6H2,1H3

InChI Key

FGGFTSULEJVCBE-UHFFFAOYSA-N

Canonical SMILES

COC12CCC(C1)C=C2

Origin of Product

United States

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